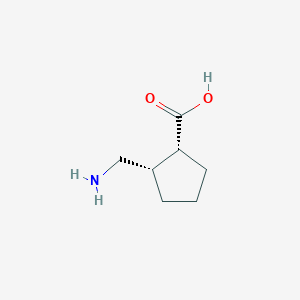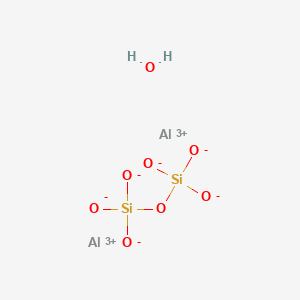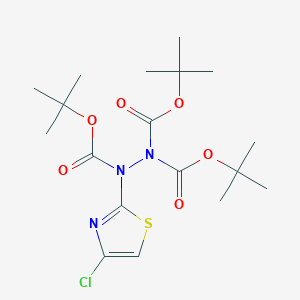
2-(3-Methylazetidin-1-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylazetidin-1-yl)acetonitrile is a heterocyclic organic compound with the molecular formula C6H10N2 It features a four-membered azetidine ring substituted with a methyl group and an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylazetidin-1-yl)acetonitrile typically involves the reaction of azetidine derivatives with acetonitrile. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as potassium carbonate in acetonitrile, leading to the formation of the desired product.
Industrial Production Methods
For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available starting materials and an industry-oriented reaction of green oxidation in a microchannel reactor . This approach is suitable for large-scale production due to its efficiency and reduced environmental impact.
化学反应分析
Types of Reactions
2-(3-Methylazetidin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
2-(3-Methylazetidin-1-yl)acetonitrile has several scientific research applications:
作用机制
The mechanism of action of 2-(3-Methylazetidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The azetidine ring and nitrile group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
2-(3-Methylazetidin-1-yl)acetic acid hydrochloride: This compound is similar in structure but contains an acetic acid group instead of a nitrile group.
2-(1-(Ethylsulfonyl)azetidin-3-yl)acetonitrile:
Uniqueness
2-(3-Methylazetidin-1-yl)acetonitrile is unique due to its specific combination of the azetidine ring and nitrile group, which imparts distinct chemical reactivity and potential biological activities
属性
分子式 |
C6H10N2 |
|---|---|
分子量 |
110.16 g/mol |
IUPAC 名称 |
2-(3-methylazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C6H10N2/c1-6-4-8(5-6)3-2-7/h6H,3-5H2,1H3 |
InChI 键 |
AHSYWOVRMBMRQZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(C1)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methoxyisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12850301.png)


![2',3'-Dihydro-1'H-spiro[piperidine-3,4'-quinoline]](/img/structure/B12850317.png)
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B12850346.png)

